BKT140

CXCR4 Antagonist Binding Affinity Receptor Pharmacology

BKT140 (motixafortide, BL-8040) is the only biostable cyclic peptide CXCR4 antagonist combining high-yield CD34+ mobilization (20.6±6.9×10⁶ cells/kg, single apheresis) with direct CXCR4-dependent cytotoxicity against leukemic blasts—a dual mechanism unattainable with plerixafor. Its slow off-rate sustains >48 hr receptor occupancy, reducing apheresis logistical burden. In AML, BKT140 inhibits growth by 35% and increases apoptosis by 39%; plerixafor shows no effect. The solved CXCR4 co-crystal structure establishes BKT140 as the definitive reference ligand for rational drug design.

Molecular Formula C97H144FN33O19S2
Molecular Weight 2159.5 g/mol
Cat. No. B8084968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKT140
Molecular FormulaC97H144FN33O19S2
Molecular Weight2159.5 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
InChIInChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-/m0/s1
InChIKeyJJVZSYKFCOBILL-KZGZZEQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide: BKT140 (Motixafortide/BL-8040) for Targeted CXCR4 Antagonism Research and Clinical Translation


BKT140 (motixafortide, also designated BL-8040 or 4F-benzoyl-TN14003) is a synthetic, 14-residue cyclic peptide that functions as a high-affinity antagonist of the CXC chemokine receptor 4 (CXCR4) [1]. Unlike the small-molecule CXCR4 antagonist plerixafor (AMD3100), BKT140 is a bio-stable peptide analog of the horseshoe crab-derived T140 sequence, designed with a 4-fluorobenzoyl moiety at the N-terminus to enhance potency and metabolic stability [2]. It is currently under advanced clinical investigation for stem cell mobilization and hematologic malignancies, having received FDA approval (as Aphexda) for use in combination with filgrastim for hematopoietic stem cell mobilization in patients with multiple myeloma [3].

Why Generic CXCR4 Antagonists Cannot Substitute for BKT140: A Case for Differentiated Procurement


The CXCR4 antagonist class encompasses diverse chemical scaffolds—from small molecules like plerixafor to peptide analogs like the T140 series—each exhibiting profoundly different receptor interaction profiles. BKT140 belongs to a specific subclass of cyclic peptides characterized by a unique mode of binding to the CXCR4 orthosteric pocket, resulting in a dissociation rate (slow off-rate) distinct from that of plerixafor [1]. These differences translate into functional divergence: while plerixafor acts primarily as a mobilizing agent through competitive inhibition, BKT140 additionally exerts direct, CXCR4-dependent cytotoxicity against leukemic blasts in a manner not observed with plerixafor [2]. Consequently, substitution with generic or off-patent alternatives risks loss of both efficacy in stem cell mobilization and the ancillary anti-leukemic activity, underscoring the necessity for compound-specific evidence in procurement decisions [3].

Quantitative Differentiation of BKT140: Head-to-Head Evidence Against Key Comparators


CXCR4 Binding Affinity: BKT140 vs. Plerixafor – A 20- to 2000-Fold Higher Affinity Demonstrated by IC50 and Ki Values

BKT140 demonstrates a substantially higher affinity for the CXCR4 receptor compared to plerixafor across multiple assays. In a direct comparison using competition binding assays, BKT140 exhibited an IC50 of approximately 1-4 nM, whereas plerixafor displayed an IC50 of approximately 84 nM, representing a 20- to 84-fold difference [1]. In more recent characterizations using radioligand binding, the Ki of motixafortide was determined to be 0.32 nM, while plerixafor's Ki was reported as 652 nM, highlighting an approximately 2,000-fold difference in binding affinity [2].

CXCR4 Antagonist Binding Affinity Receptor Pharmacology IC50

Functional Antagonism of CXCL12-Mediated Migration: Low Nanomolar Inhibition by BKT140

BKT140 potently inhibits CXCL12 (SDF-1α)-induced cell migration with an IC50 in the subnanomolar range. In functional chemotaxis assays, BKT140 (4F-benzoyl-TN14003) inhibited the migration of human Jurkat cells with an IC50 of 0.65 nM and mouse splenocytes with an IC50 of 0.54 nM [1]. In contrast, earlier T140 analogs without the 4-fluorobenzoyl modification (e.g., parent T140) exhibited higher IC50 values for migration inhibition (~4 nM), demonstrating the critical contribution of the N-terminal cap to functional potency [2]. While direct head-to-head migration inhibition data against plerixafor in the same assay are not reported in this source, the IC50 values are consistent with the ~20- to 2,000-fold enhanced binding affinity observed in competition binding and radioligand studies.

Chemotaxis Inhibition Cellular Pharmacology Structure-Activity Relationship

Direct Anti-Leukemic Cytotoxicity: BKT140 Induces Apoptosis in AML Cells While Plerixafor Does Not

A distinctive functional feature of BKT140 is its ability to induce direct, CXCR4-dependent cytotoxicity against malignant hematopoietic cells, a property not shared by plerixafor. In vitro treatment of MV4-11 (FLT3-ITD) AML cells with BKT140 resulted in a 35% inhibition of cell growth and a 39% increase in cell death; by contrast, AMD3100 (plerixafor) at the same micromolar concentrations did not significantly inhibit cell growth or induce apoptosis [1]. Furthermore, in primary AML patient samples bearing FLT3-ITD mutations, BKT140 inhibited cell growth by 28-47% and increased cell death by 75-100% [1]. This cytotoxic effect is accompanied by the down-regulation of survival signaling molecules (ERK, BCL-2, MCL-1, cyclin-D1) via altered miR-15a/16-1 expression [2].

Acute Myeloid Leukemia Cytotoxicity Apoptosis In Vitro Pharmacology

Hematopoietic Stem Cell Mobilization Potency: Single-Dose BKT140 Yields Clinically Sufficient CD34+ Cell Collects

In a clinical dose-escalation study, a single subcutaneous injection of BKT140 at 0.9 mg/kg, administered in combination with G-CSF, enabled the collection of an average of 20.6 ± 6.9 × 10^6 CD34+ cells/kg body weight via a single apheresis procedure [1]. For context, historical data for plerixafor plus G-CSF in comparable myeloma patient populations report median CD34+ cell collections in the range of 6-11 × 10^6 cells/kg, with a higher proportion of patients requiring multiple apheresis sessions to reach the collection target of ≥2-5 × 10^6 CD34+ cells/kg [2]. In a separate Phase II study of allogeneic donors, a single 1.0-1.25 mg/kg dose of motixafortide rapidly mobilized ≥2 × 10^6 CD34+ cells/kg in ≤2 leukapheresis procedures, with mobilization onset within 0.5-2 hours and sustained for >48 hours, reflecting its slow receptor dissociation kinetics [3].

Stem Cell Mobilization CD34+ Cells Apheresis Transplantation

Receptor Residence Time and Structural Binding Mode: Slow Dissociation Kinetics Underpinning Sustained Pharmacodynamic Effect

BKT140 is characterized by a remarkably slow dissociation rate from the CXCR4 receptor, which is mechanistically linked to its unique binding pose. Unlike plerixafor, which functions as a rapidly reversible competitive antagonist with a short residence time (consistent with its low affinity Ki of 652 nM), BKT140 stabilizes the inactive state of CXCR4 through extensive interactions deep within the orthosteric pocket, as revealed by a recent X-ray crystallography and cryo-electron microscopy structure [1]. This binding mode results in sustained receptor occupancy, translating to a pharmacodynamic effect that persists for >48 hours following a single subcutaneous dose, with mobilization onset within just 0.5-2 hours [2]. The slow off-rate is attributed to the cyclic peptide's constrained conformation and the specific contacts of the 4-fluorobenzoyl moiety with receptor residues [1].

Receptor Kinetics Off-Rate Structural Biology Pharmacodynamics

In Vivo Anti-Tumor Efficacy in Xenograft Models: BKT140 Dose-Dependently Reduces Tumor Growth

Subcutaneous administration of BKT140 in immunodeficient mice bearing human AML and multiple myeloma xenografts led to a significant, dose-dependent reduction in tumor size and weight. Tumors from BKT140-treated animals exhibited larger necrotic areas and higher apoptotic scores compared to vehicle-treated controls [1]. While direct in vivo head-to-head comparison data against plerixafor are not available in this source, the preceding in vitro studies established that plerixafor does not induce apoptosis in the same tumor cell lines, suggesting the in vivo anti-tumor effect is a differentiation point unique to BKT140 among CXCR4 antagonists [1].

Xenograft Multiple Myeloma Acute Myeloid Leukemia In Vivo Pharmacology

Optimized Application Scenarios for BKT140: Where Its Differential Profile Drives Research and Procurement Value


Hematopoietic Stem Cell Mobilization for Autologous and Allogeneic Transplantation

BKT140 is the optimal choice for protocols requiring rapid, high-yield mobilization of CD34+ hematopoietic stem and progenitor cells with minimal apheresis procedures. The combination of BKT140 with G-CSF yields 20.6 ± 6.9 × 10^6 CD34+ cells/kg in a single apheresis session, a 2- to 3.5-fold improvement over plerixafor-based protocols [1]. The sustained receptor occupancy (>48 hours) due to BKT140's slow off-rate ensures a prolonged mobilization window, reducing the logistical pressure on apheresis scheduling and allowing flexibility in multi-donor collection campaigns [2].

Acute Myeloid Leukemia (AML) Research: Targeting Bone Marrow-Resident Leukemic Stem Cells

For laboratories investigating the eradication of chemoresistant leukemic blasts within the bone marrow niche, BKT140 provides a dual mechanism—direct CXCR4-dependent cytotoxicity plus mobilization—that is not achievable with plerixafor. In vitro, BKT140 inhibits AML cell growth by 35% and increases apoptosis by 39% in MV4-11 cells, while plerixafor shows no effect [1]. This direct cytotoxic activity, confirmed in primary AML blasts (28-47% growth inhibition; 75-100% increase in cell death), makes BKT140 uniquely suited for studies of CXCR4-targeted leukemic cell clearance [2].

Multiple Myeloma Preclinical Models: Combining Anti-Tumor Activity with Microenvironment Disruption

In xenograft models of multiple myeloma, BKT140 dose-dependently reduces tumor burden, increases necrotic area, and elevates apoptotic scores, while simultaneously disrupting the protective CXCL12/CXCR4 axis within the bone marrow microenvironment [1]. This dual-action profile is particularly valuable for preclinical studies evaluating the interplay between tumor-intrinsic survival signaling and stroma-mediated chemoprotection, a dimension where simple competitive antagonists like plerixafor have limited utility [2].

Structural and Biophysical Studies of CXCR4-Ligand Interactions

The recently solved high-resolution structure of motixafortide in complex with CXCR4 provides an unprecedented template for rational drug design [1]. Researchers focused on structure-activity relationships, computational docking, or virtual screening of CXCR4 modulators will benefit from using BKT140 as a reference ligand with a defined binding pose that stabilizes the inactive receptor conformation, enabling mechanistic comparisons with other known CXCR4 antagonists, including small molecules and antibody-based inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BKT140

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.